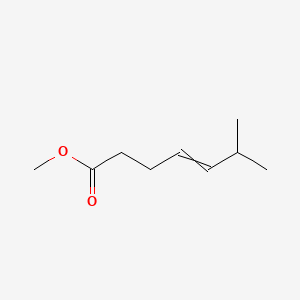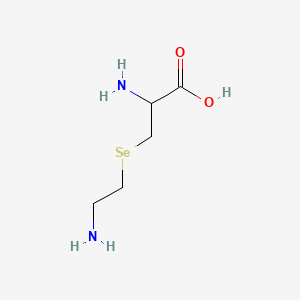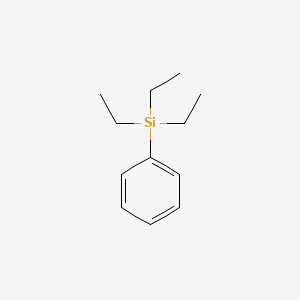![molecular formula C21H32N6O3 B14091817 N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide](/img/structure/B14091817.png)
N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Efegatran is a synthetic compound known for its anticoagulant properties. It is a direct thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a key step in blood clot formation. Efegatran has been studied for its potential use in treating thromboembolic disorders, such as unstable angina and thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Efegatran is synthesized through a series of chemical reactions involving the formation of peptide bondsThe reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of efegatran involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
Efegatran undergoes various chemical reactions, including:
Oxidation: Efegatran can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfide bonds within the molecule to thiols.
Substitution: Nucleophilic substitution reactions can modify the functional groups on the peptide backbone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can affect the compound’s biological activity and stability .
Scientific Research Applications
Efegatran has been extensively studied for its anticoagulant properties. Its applications include:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting thrombin and its effects on blood coagulation pathways.
Medicine: Explored as a potential therapeutic agent for treating thromboembolic disorders, such as unstable angina and thrombosis.
Industry: Utilized in the development of anticoagulant drugs and as a reference compound in pharmacological studies
Mechanism of Action
Efegatran exerts its effects by directly inhibiting thrombin, an enzyme crucial for blood clot formation. Thrombin converts fibrinogen into fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, efegatran prevents the formation of fibrin and thus reduces the risk of clot formation. The molecular targets of efegatran include the active site of thrombin, where it binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Efegatran belongs to a class of direct thrombin inhibitors, which includes other compounds such as argatroban, inogatran, and napsagatran. Compared to these compounds, efegatran has a relatively rapid hepato-biliary clearance and short half-life, necessitating its administration as an intravenous infusion. Unlike melagatran, which can be administered subcutaneously, efegatran is not orally bioavailable due to poor enteral absorption and presystemic hepatic extraction .
Similar Compounds
Argatroban: Another direct thrombin inhibitor used for anticoagulation in patients with heparin-induced thrombocytopenia.
Inogatran: A thrombin inhibitor with similar pharmacokinetic properties to efegatran.
Napsagatran: A peptidomimetic thrombin inhibitor studied for its anticoagulant effects.
Efegatran’s uniqueness lies in its specific peptide structure and its development as a potential therapeutic agent for thromboembolic disorders. Despite its promising anticoagulant properties, further development was discontinued due to its limited clinical benefits over existing treatments .
Properties
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGLWQUWUNBAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869452 |
Source


|
| Record name | N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene](/img/structure/B14091737.png)
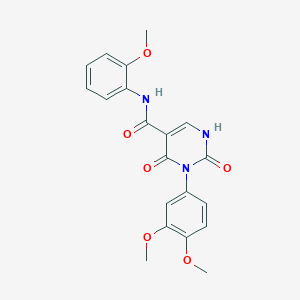
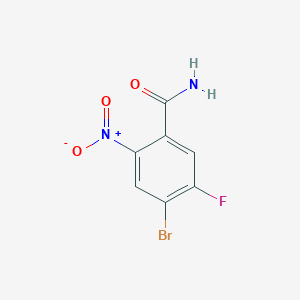
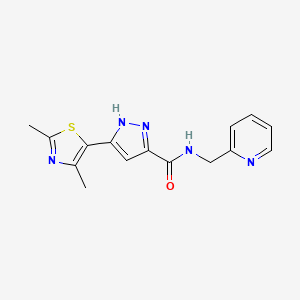
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14091758.png)
![N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide](/img/structure/B14091762.png)
![5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14091763.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/structure/B14091773.png)
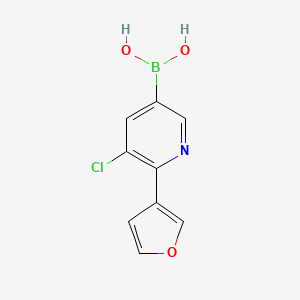
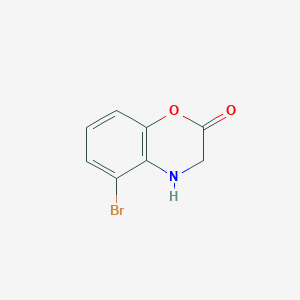
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091787.png)
